molecular formula C12H5Cl4NO2 B14166811 2,3,4,5-Tetrachloro-4'-nitro-1,1'-biphenyl CAS No. 88966-77-2

2,3,4,5-Tetrachloro-4'-nitro-1,1'-biphenyl

Cat. No.: B14166811
CAS No.: 88966-77-2
M. Wt: 337.0 g/mol
InChI Key: DTAMGLYRMIFEIV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. It is a synthetic organic chemical that consists of two benzene rings connected by a single bond, with four chlorine atoms and one nitro group attached to the rings. This compound is part of a larger group of PCBs, which have been widely used in various industrial applications due to their chemical stability and insulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl typically involves the chlorination of biphenyl followed by nitration. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The nitration step involves treating the chlorinated biphenyl with a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and nitration reactions in large reactors, ensuring the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The compound can bind to and disrupt the function of cellular proteins and enzymes. It can also interfere with cellular signaling pathways, leading to various biological effects. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a nitro group, which confer distinct chemical reactivity and biological interactions. This combination makes it a valuable compound for studying the effects of PCBs and developing new materials and applications .

Properties

CAS No.

88966-77-2

Molecular Formula

C12H5Cl4NO2

Molecular Weight

337.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H5Cl4NO2/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(4-2-6)17(18)19/h1-5H

InChI Key

DTAMGLYRMIFEIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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